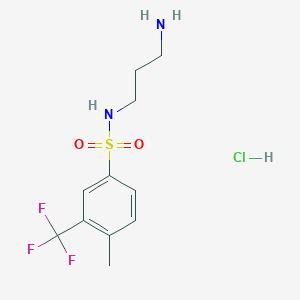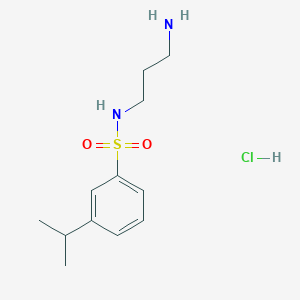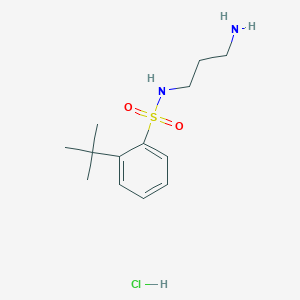![molecular formula C14H18ClFN2O B7640615 1-amino-N-[(2-chloro-4-fluorophenyl)methyl]-N-methylcyclopentane-1-carboxamide](/img/structure/B7640615.png)
1-amino-N-[(2-chloro-4-fluorophenyl)methyl]-N-methylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-N-[(2-chloro-4-fluorophenyl)methyl]-N-methylcyclopentane-1-carboxamide is a chemical compound that belongs to the class of cyclopentane carboxamides. It is commonly referred to as CFM-2, and it has been extensively studied for its potential use in scientific research. This compound is known for its ability to selectively inhibit the activity of a specific protein, which makes it a valuable tool for studying the function of this protein in various biological processes.
Mechanism of Action
CFM-2 selectively inhibits the activity of TRPA1 by binding to a specific site on the protein. This binding prevents the protein from functioning properly, which leads to a decrease in the activity of TRPA1. This mechanism of action has been extensively studied and validated in various biological systems.
Biochemical and Physiological Effects:
The inhibition of TRPA1 by CFM-2 has been shown to have several biochemical and physiological effects. These include a decrease in pain sensation, a reduction in inflammation, and an improvement in oxidative stress. These effects have been observed in various animal models and suggest that CFM-2 may have potential therapeutic applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of CFM-2 is its selectivity for TRPA1. This allows researchers to study the function of this protein without affecting other biological processes. Additionally, the synthesis of CFM-2 has been optimized to produce high yields of pure compound, which is essential for its use in scientific research. However, one limitation of CFM-2 is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several potential future directions for the use of CFM-2 in scientific research. These include the development of new treatments for pain, inflammation, and oxidative stress, as well as the study of TRPA1 in various disease states. Additionally, CFM-2 may have potential applications in the study of other proteins and biological processes, which could lead to the development of new therapies for a wide range of diseases.
Synthesis Methods
The synthesis of CFM-2 involves several steps, including the reaction of 2-chloro-4-fluorobenzylamine with cyclopentanone, followed by the addition of methylamine and the subsequent formation of the carboxamide. This process has been optimized to produce high yields of pure CFM-2, which is essential for its use in scientific research.
Scientific Research Applications
CFM-2 has been used extensively in scientific research to study the function of a specific protein called TRPA1. This protein is involved in various biological processes, including pain sensation, inflammation, and oxidative stress. By selectively inhibiting the activity of TRPA1, researchers can study the role of this protein in various disease states and potentially develop new treatments for these conditions.
properties
IUPAC Name |
1-amino-N-[(2-chloro-4-fluorophenyl)methyl]-N-methylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O/c1-18(13(19)14(17)6-2-3-7-14)9-10-4-5-11(16)8-12(10)15/h4-5,8H,2-3,6-7,9,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMZQCCWDSEDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)F)Cl)C(=O)C2(CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-1-[4-fluoro-2-(trifluoromethyl)benzoyl]piperidine-3-carboxamide](/img/structure/B7640546.png)

![N-[4-fluoro-2-(propan-2-ylamino)phenyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7640567.png)
![2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7640570.png)

![5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640576.png)





![N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride](/img/structure/B7640640.png)
